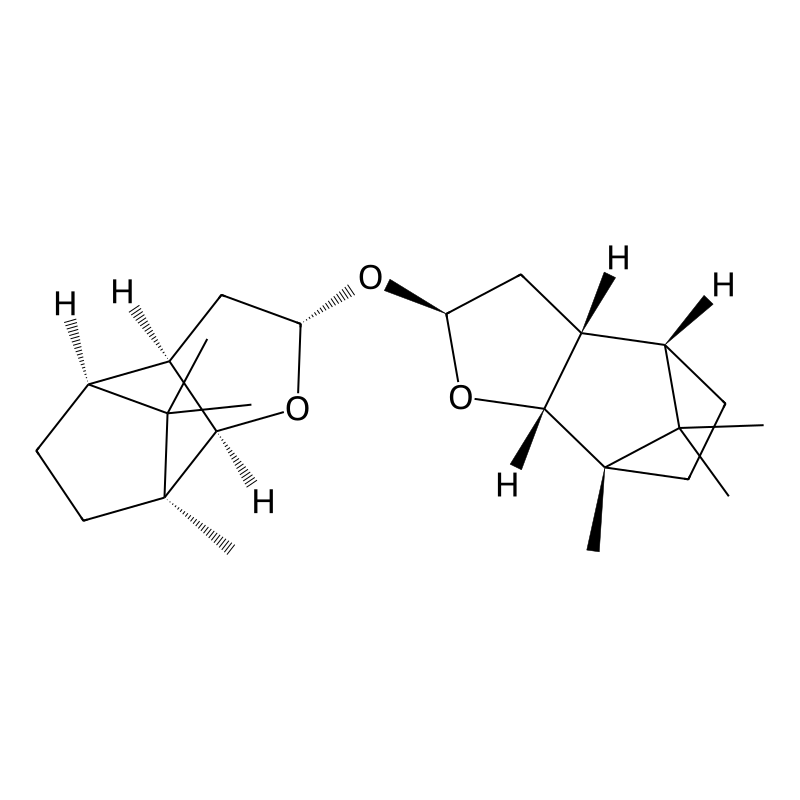

(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane is a complex organic molecule characterized by its unique stereochemistry and intricate structural framework. This compound belongs to a class of tricyclic compounds that possess multiple chiral centers, which contribute to its potential biological activities and applications in various fields including pharmaceuticals and biochemistry.

The chemical behavior of this compound can be analyzed through several types of reactions:

- Oxidation-reduction reactions: These are crucial for metabolic processes where the compound may act as an electron donor or acceptor.

- Group transfer reactions: The compound can participate in enzymatic reactions where functional groups are transferred between molecules.

- Isomerization reactions: Given its chiral centers, the compound can undergo isomerization under specific conditions, leading to different stereoisomers with potentially varying biological activities

The biological activity of this compound is noteworthy due to its structural features that may interact with biological macromolecules such as proteins and nucleic acids. Compounds with similar structures have been shown to exhibit:

- Antioxidant properties: They can scavenge free radicals and reduce oxidative stress in biological systems.

- Antimicrobial activity: Some related compounds have demonstrated efficacy against various pathogens.

- Enzyme inhibition: The complex structure may allow it to inhibit specific enzymes involved in metabolic pathways .

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials: The synthesis begins with simpler tricyclic precursors.

- Functionalization: Various functional groups are introduced through electrophilic substitution or nucleophilic addition methods.

- Chirality Control: Stereoselective synthesis techniques are employed to ensure the correct configuration at each chiral center.

- Isolation and Purification: The final product is purified using chromatographic techniques to obtain the desired stereoisomer .

This compound has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.

- Agricultural Chemistry: Its antimicrobial properties could be harnessed for developing natural pesticides or fungicides.

- Biotechnology: It may be utilized in biochemical assays or as a reagent in synthetic chemistry .

Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action:

- Protein Binding Studies: Investigating how the compound binds to specific proteins can elucidate its pharmacological effects.

- Cellular Assays: Evaluating the impact of the compound on cell viability and function can provide insights into its therapeutic potential.

- Molecular Docking Studies: Computational approaches can predict how the compound interacts with various biological targets at the molecular level .

Several compounds share structural similarities with (1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Tricyclic structure | Antioxidant |

| Compound B | Similar chiral centers | Antimicrobial |

| Compound C | Oxidative functional groups | Enzyme inhibitor |

These compounds highlight the uniqueness of the target compound through variations in their functional groups and stereochemistry which influence their specific biological activities and applications .